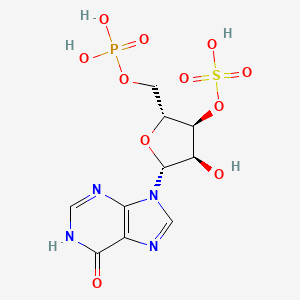

Inosine 5'-phosphosulfate

Description

Structure

3D Structure

Properties

CAS No. |

29168-29-4 |

|---|---|

Molecular Formula |

C10H13N4O11PS |

Molecular Weight |

428.27 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-4-hydroxy-5-(6-oxo-1H-purin-9-yl)-3-sulfooxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N4O11PS/c15-6-7(25-27(20,21)22)4(1-23-26(17,18)19)24-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)(H2,17,18,19)(H,20,21,22)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

ZZYRPLIWDICTKO-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OS(=O)(=O)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)OS(=O)(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Inosine 5 Phosphosulfate

Deamination of Adenosine (B11128) 5'-phosphosulfate: Primary Formation Pathway

The principal route for the biosynthesis of Inosine (B1671953) 5'-phosphosulfate is through the deamination of Adenosine 5'-phosphosulfate (APS). This reaction involves the removal of an amino group from the adenine (B156593) base of APS, converting it to a hypoxanthine (B114508) base, thus forming IPS.

Enzymatic Catalysis of Adenosine 5'-phosphosulfate Deamination

The conversion of APS to IPS is an enzymatic process catalyzed by a specific type of deaminase. This hydrolytic reaction removes the 6-amino group of the adenine moiety in APS, resulting in the formation of IPS. The reaction can be summarized as follows:

Adenosine 5'-phosphosulfate + H₂O → Inosine 5'-phosphosulfate + NH₃

This enzymatic transformation is a key step in linking sulfur activation and purine (B94841) nucleotide metabolism.

Identification and Characterization of Specific Deaminase Enzymes

Research has led to the identification and characterization of an enzyme capable of this specific deamination. An enzyme isolated from the marine red macroalga Gloiopeltis furcata has been shown to catalyze the conversion of APS to IPS.

This enzyme, classified as a nonspecific adenine nucleotide deaminase, demonstrates activity not only towards APS but also towards adenosine and its other 5'-substituted compounds. The native enzyme from Gloiopeltis furcata has a molecular weight of approximately 285,000 Daltons and is composed of subunits with a molecular weight of about 70,000 Daltons. Further characterization of this and potentially other deaminases from different organisms will provide a more comprehensive understanding of the prevalence and regulation of this metabolic pathway.

| Enzyme Characteristic | Finding |

| Enzyme Name | Adenosine 5'-phosphosulfate deaminating enzyme |

| Source Organism | Gloiopeltis furcata (marine red macroalga) |

| Catalyzed Reaction | Hydrolytic deamination of the 6-amino group of APS to form IPS |

| Substrate Specificity | Appears to be a nonspecific adenine nucleotide deaminase, also acting on adenosine and its 5'-substituted compounds. |

| Native Molecular Weight | Approximately 285,000 Daltons |

| Subunit Molecular Weight | Approximately 70,000 Daltons |

Precursors and Substrate Availability for Adenosine 5'-phosphosulfate Synthesis

The availability of the precursor, Adenosine 5'-phosphosulfate, is critical for the synthesis of this compound. APS is a key intermediate in the sulfur assimilation pathway.

Role of ATP Sulfurylase in Adenosine 5'-phosphosulfate Generation

The synthesis of APS is catalyzed by the enzyme ATP sulfurylase (also known as sulfate (B86663) adenylyltransferase). This enzyme facilitates the reaction between ATP and inorganic sulfate to produce APS and pyrophosphate (PPi). This reaction is the first step in the activation of inorganic sulfate for its incorporation into biological molecules. wikipedia.orgresearchgate.netfrontiersin.orgegyankosh.ac.inresearchgate.netnih.govexcedr.comresearchgate.nettaylorandfrancis.comnih.govwikipedia.orgnih.govgenecards.orgacs.org

The reaction is as follows:

ATP + SO₄²⁻ ⇌ Adenosine 5'-phosphosulfate + PPi

ATP sulfurylase is a ubiquitous enzyme found in a wide range of organisms, from bacteria and fungi to plants and animals. wikipedia.orgnih.gov The activity of this enzyme is a key regulatory point in the sulfur assimilation pathway.

Inorganic Sulfate Assimilation and Activation

In many organisms, including plants, fungi, and bacteria, inorganic sulfate is taken up from the environment and must be "activated" before it can be used in metabolic reactions. wikipedia.orgegyankosh.ac.innih.gov This activation is achieved through the action of ATP sulfurylase to form APS. wikipedia.orgresearchgate.netegyankosh.ac.inresearchgate.netnih.govexcedr.comresearchgate.nettaylorandfrancis.comnih.govwikipedia.orgnih.govgenecards.orgacs.org

Once formed, APS stands at a metabolic branch point. It can either be further phosphorylated by APS kinase to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor in many biological reactions, or it can be reduced to sulfite (B76179) by APS reductase, which then enters the pathway for the synthesis of sulfur-containing amino acids like cysteine. wikipedia.orgnih.gov The deamination of APS to IPS represents an alternative metabolic fate, highlighting the complexity of sulfur and nucleotide metabolism.

| Pathway Step | Description | Key Enzyme |

| Sulfate Uptake | Inorganic sulfate is transported into the cell from the environment. | Sulfate transporters |

| Sulfate Activation | ATP and inorganic sulfate are converted to Adenosine 5'-phosphosulfate (APS) and pyrophosphate. | ATP sulfurylase |

| Further Metabolism of APS | APS can be phosphorylated to PAPS or reduced to sulfite. | APS kinase or APS reductase |

Enzymology and Reaction Mechanisms Involving Inosine 5 Phosphosulfate

Mechanistic Studies of Adenosine (B11128) 5'-phosphosulfate Deamination

Mechanistic insights into the deamination of APS are primarily extrapolated from extensive studies on adenosine deaminase (ADA), an enzyme that catalyzes a similar conversion of adenosine to inosine (B1671953). ebi.ac.uk The proposed mechanism is a stereospecific addition-elimination reaction involving a tetrahedral intermediate. wikipedia.org The process begins with the activation of a water molecule by a zinc ion in the active site, which then attacks the C6 carbon of the purine (B94841) ring. The formation of this tetrahedral intermediate is considered the rate-determining step of the reaction. Subsequently, the amino group is protonated to form ammonia, which is then eliminated.

The active site of adenosine deaminase is a deep pocket within an α/β barrel structure, designed to bind the adenosine substrate and sequester it from the solvent. wikipedia.orgrcsb.org Central to its catalytic function is a zinc ion (Zn²⁺). wikipedia.orgnih.gov This ion is coordinated by several key amino acid residues, including His15, His17, and His214, along with Asp295. wikipedia.orgnih.gov

Other crucial residues within the active site contribute to substrate binding and catalysis. Glu217 is positioned to donate a proton to the N1 of the purine ring, stabilizing the intermediate. wikipedia.orgtandfonline.com His238 helps to orient the attacking water molecule and stabilize the resulting hydroxide (B78521) ion. wikipedia.org Asp296 contributes to binding the substrate. wikipedia.org These residues work in concert to facilitate the hydrolytic deamination.

| Residue | Function in Catalysis | Reference |

|---|---|---|

| His15, His17, His214, Asp295 | Coordinate the catalytic Zn²⁺ ion. | wikipedia.orgnih.gov |

| Glu217 | Acts as a proton donor to the N1 of the substrate's purine ring. | |

| His238 | Orients the attacking water molecule and stabilizes the hydroxide intermediate. | wikipedia.org |

| Asp296 | Forms a hydrogen bond with the substrate, aiding in proper orientation. | wikipedia.org |

The sole cofactor required for adenosine deaminase activity is a single, tightly bound Zn²⁺ ion located deep within the active site. wikipedia.orgnih.gov This metal ion is essential for catalysis, as its removal leads to a complete loss of enzyme activity. nih.gov The primary role of the zinc ion is to act as a Lewis acid, polarizing a water molecule to generate a potent nucleophile (hydroxide ion) for the attack on the substrate. tandfonline.com

The reaction is an irreversible hydrolytic deamination. ebi.ac.uk The stoichiometry for the analogous conversion of adenosine to inosine is: Adenosine + H₂O → Inosine + NH₃

By extension, the stoichiometry for the deamination of Adenosine 5'-phosphosulfate would be: Adenosine 5'-phosphosulfate + H₂O → Inosine 5'-phosphosulfate + NH₃

Enzyme Kinetics and Substrate Specificity of Deaminases Acting on Adenosine 5'-phosphosulfate

The kinetic properties of deaminases provide insight into their efficiency and substrate preference. For adenosine deaminase, kinetic constants have been well-established using adenosine as the substrate. nih.govscielo.br The Michaelis constant (Kₘ), which reflects the enzyme's affinity for its substrate, and the maximum reaction velocity (Vₘₐₓ), indicating the enzyme's catalytic efficiency, are key parameters. patsnap.com

Adenosine deaminases exhibit a high degree of specificity for adenosine and its close analogs, such as 2'-deoxyadenosine. tandfonline.comnih.gov Modifications to the ribose sugar or the purine base can significantly impact binding and catalysis. cdnsciencepub.comnih.gov While the primary substrates are nucleosides, some deaminases have shown activity, albeit often much lower, towards nucleotides like adenosine monophosphate (AMP). researchgate.netyoutube.com For instance, an enzyme from Helix pomatia has been identified that preferentially deaminates AMP over adenosine. researchgate.net This suggests that deaminases capable of acting on phosphorylated substrates like Adenosine 5'-phosphosulfate exist, although they may not be as common as the nucleoside-specific enzymes. The presence of the negatively charged phosphosulfate group at the 5' position would likely require specific interactions within the active site for efficient binding and catalysis.

| Substrate | Source Organism/Tissue | Kₘ (μM) | Vₘₐₓ | Reference |

|---|---|---|---|---|

| Adenosine | Bovine Spleen | 26.1 - 29.3 | 1.27 µmol/min/unit | nih.gov |

| Adenosine | Human Lymphocytes | 103 | 0.025 nmol NH₃·mg⁻¹·s⁻¹ | scielo.br |

| Adenosine | Bacillus cereus | 56 | Not specified | nih.gov |

Structural Biology of Enzymes Catalyzing this compound Formation

The three-dimensional structures of enzymes provide a framework for understanding their catalytic mechanisms and substrate specificity. The primary method for determining these structures has been X-ray crystallography, with cryo-electron microscopy emerging as a powerful complementary technique.

X-ray crystallography has been instrumental in elucidating the atomic structure of adenosine deaminase. rcsb.orgnih.gov The crystal structure of murine adenosine deaminase, for example, revealed a classic (β/α)₈ barrel fold, with the active site located in a deep pocket at the C-terminal end of the β-barrel. rcsb.orgpdbj.org

Structures have been solved for the enzyme in its apo form (without a ligand) and in complex with various potent inhibitors and transition-state analogs, such as 2'-deoxycoformycin (B8070352) (pentostatin) and 6-hydroxyl-1,6-dihydropurine riboside. acs.orgacs.org These complex structures have provided "snapshots" of different stages along the reaction coordinate, confirming the roles of key active site residues and the Zn²⁺ cofactor. nih.govacs.org For example, the structure of ADA complexed with 1-deazaadenosine, a ground-state analog, clearly shows the zinc-activated water molecule poised for nucleophilic attack. nih.gov These detailed crystallographic studies offer a precise blueprint of how the enzyme recognizes its substrate and performs catalysis.

| PDB ID | Description | Resolution (Å) | Reference |

|---|---|---|---|

| 2ADA | Complex with 6-hydroxyl-1,6-dihydropurine ribonucleoside (transition-state analog) | 2.40 | rcsb.orgpdbj.orgwwpdb.org |

| 1a4l | Complex with 2'-deoxycoformycin (inhibitor) | 2.60 | ebi.ac.ukacs.org |

| 2Z7G | Complex with EHNA (inhibitor) | 2.52 | rcsb.org |

| 1UIP | His238Glu mutant | 2.40 | rcsb.org |

Structural studies have revealed that adenosine deaminase is not a rigid structure but exhibits conformational dynamics, existing in both "open" and "closed" forms. nih.gov The binding of substrate analogs can induce a large conformational change from the open to the closed form, which is thought to be essential for catalysis by shielding the active site from the solvent. rcsb.orgnih.gov In contrast, some non-nucleoside inhibitors bind to and stabilize the open conformation. nih.gov

While high-resolution X-ray crystallography has been the mainstay for ADA structural studies, cryo-electron microscopy (cryo-EM) is an increasingly valuable tool for studying the structure and dynamics of larger protein complexes and enzymes that are difficult to crystallize. Cryo-EM has been successfully applied to study related, more complex enzymes like adenosine deaminases acting on RNA (ADARs), providing insights into their interactions with RNA substrates. iucr.orgiucr.org The application of cryo-EM to simpler deaminases could offer further understanding of their conformational flexibility in a near-native, solution-like state.

Protein Engineering and Mutagenesis for Mechanistic Elucidation

Extensive searches of scientific literature and biochemical databases did not yield specific examples of protein engineering or mutagenesis studies conducted on enzymes where this compound is a primary substrate or product. The body of research on enzymes involved in the metabolism of related compounds, such as Adenosine 5'-phosphosulfate (APS) and Inosine 5'-monophosphate (IMP), is substantial and includes detailed mechanistic studies using these techniques. However, due to the strict focus of this article solely on this compound, those findings cannot be detailed here.

Protein engineering and site-directed mutagenesis are powerful tools used to probe the structure-function relationships of enzymes. By systematically altering the amino acid sequence of an enzyme, researchers can identify key residues involved in substrate binding, catalysis, and product release. This approach provides invaluable insights into the enzyme's mechanism of action.

Typical methodologies in such studies involve:

Site-Directed Mutagenesis: Specific amino acid residues hypothesized to be important for enzyme function are replaced with other amino acids. For example, a catalytic residue might be changed to a non-catalytic one (e.g., Alanine) to observe the effect on reaction rate.

Kinetic Analysis of Mutants: The enzymatic activity of the engineered proteins is characterized and compared to the wild-type enzyme. Key kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) are determined.

Structural Studies: Techniques like X-ray crystallography or cryo-electron microscopy are used to determine the three-dimensional structure of the mutant enzymes, often in complex with substrates or inhibitors, to understand the structural consequences of the mutation.

A hypothetical study on an enzyme utilizing this compound might involve mutating residues in the putative binding pocket to understand the determinants of specificity for the inosine base over other purines like adenine (B156593) or guanine (B1146940).

Table 1: Hypothetical Data from a Mutagenesis Study of a Fictional this compound Kinase

| Enzyme Variant | Km for this compound (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Fold Change in Catalytic Efficiency vs. Wild Type |

| Wild Type | 15 | 10 | 6.7 x 105 | 1.0 |

| K123A | 150 | 1 | 6.7 x 103 | 0.01 |

| R245A | 20 | 0.01 | 5.0 x 102 | 0.0007 |

| D178N | 18 | 8 | 4.4 x 105 | 0.66 |

This table is for illustrative purposes only and does not represent data from actual experiments on an enzyme acting on this compound, as such data is not currently available in published literature.

The absence of specific research in this area indicates a potential gap in the current understanding of inosine nucleotide metabolism. Future research may identify and characterize enzymes that utilize this compound, which would then open the door for protein engineering and mutagenesis studies to elucidate their reaction mechanisms.

Regulatory Mechanisms of Inosine 5 Phosphosulfate Metabolism

Transcriptional and Translational Control of Deaminase Enzyme Expression

The expression of enzymes involved in IMP metabolism is meticulously regulated at both the transcriptional and translational levels to adapt to varying cellular needs. A key enzyme in this pathway is inosine-5'-monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides from IMP.

In humans, two isoforms of IMPDH, type I and type II, are encoded by separate genes. While both isoforms are catalytically similar, their expression is regulated differently. The expression of the IMPDH type I gene is controlled by three distinct promoters that exhibit tissue-specific activity. In contrast, the type II gene is regulated by a single promoter. This differential regulation allows for fine-tuned control of IMPDH levels in various tissues and developmental stages. For instance, cellular IMPDH activity is significantly upregulated in activated T lymphocytes, which is attributed to the increased expression of both type I and type II enzymes. nih.gov

The complex genomic organization of these genes, with highly conserved exons but divergent intron and 5'-regulatory sequences, suggests a multifactorial control of their expression. nih.gov This intricate transcriptional control is crucial for processes such as cell replication, malignant transformation, and differentiation. nih.gov

| Gene | Promoter Structure | Regulatory Characteristics |

| IMPDH Type I | Three distinct promoters | Tissue-specific expression |

| IMPDH Type II | Single promoter | Associated with cell proliferation |

Allosteric Regulation and Post-translational Modifications of Related Enzymes

The activity of enzymes in the purine (B94841) metabolic network is also modulated by allosteric regulation and post-translational modifications (PTMs), allowing for rapid responses to changes in metabolite concentrations.

Allosteric Regulation: Allosteric regulation involves the binding of an effector molecule to a site on an enzyme other than the active site, inducing a conformational change that alters the enzyme's activity. wikipedia.orgfiveable.me This mechanism provides a rapid and reversible means of controlling metabolic flux. For example, purine nucleoside phosphorylase, an enzyme involved in purine metabolism, is allosterically regulated. Its activity with the substrate inosine (B1671953) exhibits complex kinetics, including positive and negative cooperativity, depending on the substrate concentration. nih.gov The enzyme's activity is also sensitive to allosteric inhibition by pyrimidine (B1678525) nucleotides and 5-phosphoribosyl-1-pyrophosphate. nih.gov

| Regulatory Mechanism | Description | Example in Purine Metabolism |

| Allosteric Regulation | Binding of effectors to a non-active site to modulate enzyme activity. | Purine nucleoside phosphorylase activity is modulated by inosine and pyrimidine nucleotides. nih.gov |

| Post-translational Modification | Covalent modification of amino acid residues after protein synthesis. | Phosphorylation of enzymes like PPAT to regulate de novo purine biosynthesis. nih.gov |

Feedback Inhibition and Feed-forward Activation within Purine and Sulfur Metabolic Networks

The purine biosynthetic pathway is a classic example of a metabolic process regulated by feedback inhibition, a mechanism where the end products of the pathway inhibit earlier enzymatic steps. This prevents the overproduction of purine nucleotides and conserves cellular resources.

While feedback inhibition is a dominant regulatory theme, feed-forward activation can also occur, where a metabolite produced early in a pathway activates an enzyme further down the pathway. This can help to pull metabolites through the pathway and ensure a coordinated response to metabolic signals.

Cross-talk and Coordination with Other Central Metabolic Pathways

For example, the precursor for IMP synthesis, phosphoribosyl pyrophosphate (PRPP), is generated from the pentose (B10789219) phosphate (B84403) pathway, directly linking purine synthesis to carbohydrate metabolism. nih.gov Furthermore, the energy required for the de novo synthesis of purines, in the form of ATP, is supplied by central carbon metabolism.

Signaling pathways also play a crucial role in coordinating metabolic processes. For instance, insulin (B600854) signaling, which is central to glucose uptake and metabolism, can influence pathways that provide precursors for purine synthesis. nih.gov The clustering of de novo purine biosynthetic enzymes into dynamic multi-enzyme complexes, known as purinosomes, near mitochondria and microtubules, further highlights the integration of purine synthesis with cellular energy metabolism and structural components. nih.gov This organization is thought to facilitate metabolic flux and protect reactive intermediates. nih.gov

| Interacting Pathway | Point of Connection | Regulatory Implication |

| Pentose Phosphate Pathway | Provides PRPP, a key precursor for IMP synthesis. nih.gov | Links purine synthesis to glucose metabolism. |

| Central Carbon Metabolism | Supplies ATP required for de novo purine synthesis. | Couples purine production to the cell's energy status. |

| Cellular Signaling Pathways | Insulin signaling can influence precursor availability. nih.gov | Integrates metabolic regulation with systemic hormonal signals. |

Biological Roles and Physiological Significance of Inosine 5 Phosphosulfate

Hypothesized Function as a Metabolic Intermediate in Purine (B94841) or Sulfur Turnover

The core of cellular metabolism relies on the synthesis and degradation of key molecules. Inosine (B1671953) 5'-monophosphate (IMP) is the first compound synthesized de novo that contains a complete purine ring, positioning it at a critical branch point for the synthesis of all other purine nucleotides. wikipedia.orgnih.govreactome.org Separately, sulfur metabolism is initiated by the activation of inorganic sulfate (B86663). This process begins with the enzyme ATP sulfurylase, which combines ATP and sulfate to form adenosine (B11128) 5'-phosphosulfate (APS). nih.govlongdom.org

It is plausible to hypothesize that Inosine 5'-phosphosulfate could arise as a novel intermediate under specific metabolic conditions. One possibility is through the action of a promiscuous ATP sulfurylase-like enzyme that utilizes Inosine 5'-triphosphate (ITP) instead of ATP. While ATP is the canonical substrate, enzyme promiscuity is a known phenomenon in biology. In such a scenario, ITP and inorganic sulfate would yield IPS and pyrophosphate.

Alternatively, IPS could be a catabolic product. The breakdown of theoretical sulfur-containing nucleic acids or cofactors might yield IPS. While no naturally occurring sulfur-containing purine ribonucleotides of this nature are known, synthetic analogs with phosphorus-sulfur bonds have been studied in the context of enzyme kinetics, such as with IMP dehydrogenase. nih.gov This suggests that the cellular machinery can, at least in principle, interact with such modified nucleotides.

The fate of a hypothetically formed IPS would be equally significant. It could be hydrolyzed to release IMP and inorganic sulfate, simply reversing its formation. Conversely, it could be acted upon by a kinase, analogous to APS kinase which phosphorylates APS to PAPS, to form a more highly activated "Inosine 3'-phospho-5'-phosphosulfate." Such a molecule could then potentially act as a donor of the sulfuryl group, participating in novel sulfation reactions.

| Hypothetical Pathway | Reactants | Enzyme (Hypothesized) | Products | Potential Significance |

| Anabolic | Inosine 5'-triphosphate (ITP) + SO₄²⁻ | ITP Sulfurylase (promiscuous) | This compound (IPS) + PPi | Links purine and sulfur metabolism |

| Catabolic | Sulfated Inosine-containing macromolecule | Nuclease/Hydrolase | This compound (IPS) + other products | Novel breakdown product |

| Further Metabolism | This compound (IPS) + ATP | IPS Kinase (analogous to APS Kinase) | Inosine 3'-phospho-5'-phosphosulfate + ADP | Potential novel sulfuryl donor |

Potential Role in Nucleotide Pool Homeostasis

The maintenance of appropriate concentrations and ratios of intracellular nucleotides, known as nucleotide pool homeostasis, is critical for the fidelity of DNA replication, RNA synthesis, and cellular bioenergetics. nih.gov The pool of purine nucleotides is tightly regulated through feedback inhibition, where downstream products like AMP and GMP inhibit key enzymes in the de novo synthesis pathway, thereby controlling the flux through IMP. wikipedia.org

The introduction of a new metabolic route involving IPS could significantly impact this delicate balance. If IPS were synthesized from the inosine nucleotide pool (e.g., from ITP), it would represent a diversion of purines away from the canonical pathways leading to ATP and GTP. This sequestration of inosine into IPS could lead to a decrease in the feedback inhibition exerted by AMP and GMP, potentially stimulating further de novo purine synthesis.

Conversely, the degradation of IPS back to IMP would directly replenish this central precursor. If IPS were to accumulate under specific conditions, it could serve as a buffer or a storage form of inosine, ready to be converted back to IMP when the demand for purine synthesis increases. The enzyme Inosine triphosphate pyrophosphatase (ITPase) plays a crucial role in preventing the accumulation of non-canonical purine nucleotides like ITP by hydrolyzing them to IMP, thereby safeguarding the integrity of the nucleotide pool. nih.gov A similar hydrolase specific for IPS would be necessary to regulate its levels and prevent aberrant effects on nucleotide homeostasis.

| Potential Effect of IPS Metabolism | Mechanism | Impact on Nucleotide Pools |

| IPS Synthesis | Sequestration of inosine from the ITP pool | Decreased ITP; potential reduction in feedback inhibition on purine synthesis, leading to increased IMP production. |

| IPS Degradation | Release of IMP | Increased IMP pool, making it available for conversion to AMP and GMP. |

| IPS Accumulation | Acting as a sink/reservoir | Buffering of the inosine nucleotide pool; potential disruption of homeostasis if not properly regulated. |

Implications in Cellular Energy Status and Stress Responses

Cells have evolved sophisticated mechanisms to sense and respond to metabolic stress, such as energy depletion or the accumulation of reactive oxygen species. nih.govnih.gov Fluctuations in the levels of key metabolites are often central to these sensing mechanisms. For example, the ratio of AMP to ATP is a critical indicator of cellular energy status.

The hypothetical formation of IPS could be linked to cellular stress. For instance, under conditions of sulfur starvation or oxidative stress that affects sulfur-containing amino acids, the pathways of sulfur metabolism might be altered. nih.gov Such conditions could lead to the accumulation of intermediates that might then be shunted into non-canonical pathways, potentially including the synthesis of IPS. In this context, IPS could act as a biomarker for a specific type of metabolic imbalance.

Furthermore, if the synthesis of IPS consumes ITP and ultimately ATP (required to make ITP), its production during stress could contribute to a decrease in the cell's energy charge. This might amplify stress signals. Conversely, the presence of a sulfated nucleotide could have direct effects on energy-sensing pathways. While speculative, it is possible that IPS could interact with proteins that typically bind other nucleotides like AMP, ATP, or even PAPS, thereby modulating their activity. For example, it could potentially influence the activity of kinases or other enzymes involved in the stress response. The formation of specialized ribonucleoprotein granules is a key cellular response to stress, often triggered by energy deficiency, and is intricately linked to the cell's metabolic state. nih.gov The accumulation of an unusual nucleotide like IPS could potentially influence the dynamics of stress granule formation or dissolution.

Putative Regulatory or Signaling Functions

Beyond their roles as metabolic building blocks and energy currency, nucleotides serve as potent signaling molecules. For example, cyclic AMP (cAMP) and guanosine (B1672433) triphosphate (GTP) are fundamental to countless signal transduction pathways. It is therefore conceivable that a modified nucleotide like IPS could have regulatory or signaling functions.

One putative mechanism is allosteric regulation. Many enzymes are regulated by the binding of effector molecules at sites distinct from the active site. IMP itself is known to be an allosteric activator of certain enzymes, such as glucose-bisphosphate phosphatase. nih.gov The addition of a negatively charged sulfate group would significantly alter the chemical properties of the inosine monophosphate molecule, potentially enabling it to bind to and regulate a unique set of proteins.

IPS could also function as an extracellular signal. Extracellular purines, including ATP and adenosine, are recognized by specific purinergic receptors on the cell surface, mediating a wide range of physiological effects. While the role of extracellular IMP is less defined, it has been shown to modulate inflammatory responses. nih.gov A sulfated version like IPS could potentially interact with a subtype of purinergic receptors or a yet-unidentified receptor, triggering specific intracellular signaling cascades. This is analogous to how sulfation of other biological molecules (e.g., proteins and carbohydrates) can dramatically alter their recognition and signaling properties.

| Putative Function | Mechanism | Biological Analogy |

| Allosteric Enzyme Regulation | Binding to a regulatory site on an enzyme, altering its activity. | IMP activates glucose-bisphosphate phosphatase; ATP/AMP regulate numerous metabolic enzymes. nih.gov |

| Intracellular Second Messenger | Concentration changes in response to a primary signal, leading to downstream effects. | Cyclic AMP (cAMP) in response to hormones. |

| Extracellular Signaling Molecule | Released from cells to act on surface receptors of neighboring or distant cells. | ATP and adenosine acting on purinergic receptors. |

Occurrence and Comparative Biochemical Aspects of Inosine 5 Phosphosulfate

Distribution and Conservation Across Diverse Organisms (Prokaryotes, Eukaryotes)

The documented occurrence of Inosine (B1671953) 5'-phosphosulfate is not widespread, with its definitive identification being primarily in a specific marine organism. Research has successfully isolated and characterized an enzyme from the marine red macroalga, Gloiopeltis furcata, that is capable of producing Inosine 5'-phosphosulfate nih.gov. This enzyme, termed adenosine (B11128) 5'-phosphosulfate deaminating enzyme, directly converts Adenosine 5'-phosphosulfate (APS) into this compound nih.gov.

While this is the most direct evidence of IPS occurrence, the broader distribution of enzymes that could potentially synthesize it suggests a wider, though perhaps uncharacterised, presence. Adenosine deaminases, the class of enzymes responsible for this conversion, are found across all domains of life, from prokaryotes to eukaryotes nih.govoup.commdpi.com. The substrate specificity of these enzymes varies, and it is plausible that deamination of APS to IPS occurs in other organisms, even if it has not yet been explicitly documented. The enzyme found in Gloiopeltis furcata was noted to be a nonspecific adenine (B156593) nucleotide deaminase, suggesting it can act on various adenosine compounds nih.gov.

Variations in this compound Metabolic Pathways Among Different Species

The primary metabolic pathway for the formation of this compound is through the deamination of Adenosine 5'-phosphosulfate. This reaction is catalyzed by an adenosine 5'-phosphosulfate deaminase, which hydrolytically removes the amino group from the adenine base of APS, replacing it with a hydroxyl group to form the inosine base of IPS nih.gov.

The metabolic significance of IPS is likely intertwined with the well-established roles of APS in sulfur metabolism. In many organisms, APS is a key intermediate in the assimilation of sulfate (B86663) for the biosynthesis of sulfur-containing amino acids like cysteine and methionine. APS can be phosphorylated to 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor, or it can be directly reduced nih.gov. The introduction of a deamination step to produce IPS from APS represents a potential branch point in this pathway.

The fate of this compound within the cell is not yet well understood. It could potentially be further metabolized by enzymes that act on other inosine-containing compounds. For instance, it might be a substrate for phosphatases or kinases, leading to other inosine derivatives. The specific metabolic role and downstream pathways of IPS likely vary between organisms that produce it.

| Enzyme Characteristics in Gloiopeltis furcata | |

| Enzyme Name | Adenosine 5'-phosphosulfate deaminating enzyme |

| Substrate | Adenosine 5'-phosphosulfate (APS) |

| Product | This compound (IPS) |

| Reaction Type | Deamination |

| Native Molecular Weight | ~285,000 Da |

| Subunit Molecular Weight | ~70,000 Da |

| Other Substrates | Adenosine and its 5'-substituted compounds |

| Enzyme Class | Nonspecific adenine nucleotide deaminase |

Evolutionary Trajectories of Adenosine 5'-phosphosulfate Deaminases

The enzymes responsible for the deamination of adenosine and its derivatives, including APS, belong to a large and diverse superfamily of proteins. Phylogenetic analyses have revealed several subfamilies, including adenosine deaminase (ADA), adenosine deaminase-related growth factors (ADGF), and ADA-like (ADAL) proteins nih.gov. These enzymes share a conserved catalytic domain, suggesting a common evolutionary origin nih.gov.

The evolution of these deaminases appears to have involved gene duplication and subsequent divergence, leading to enzymes with different substrate specificities and cellular localizations. For example, some adenosine deaminases act on free nucleosides, while others, like those in the ADAR family, specifically target adenosine residues within RNA molecules nih.govutah.edunih.gov.

The existence of an enzyme that deaminates APS in Gloiopeltis furcata suggests a specific evolutionary adaptation within this lineage. This enzyme may have evolved from a more general adenosine deaminase that acquired a higher affinity for APS. The broad substrate specificity of the identified APS deaminase, acting on various adenosine compounds, supports the idea of an enzyme with a less stringent substrate-binding pocket nih.gov.

Advanced Research Methodologies for Inosine 5 Phosphosulfate Studies

Development of Specific Enzymatic Assays for Inosine (B1671953) 5'-phosphosulfate Synthesis and Degradation

The quantitative analysis of enzymes responsible for the synthesis and breakdown of Inosine 5'-phosphosulfate is fundamental to understanding its metabolic significance. Specific enzymatic assays are designed to monitor the activity of these enzymes by measuring the rate of substrate consumption or product formation.

One common approach involves spectrophotometric assays, where the reaction is coupled to a secondary enzyme that produces a chromogenic or fluorogenic product. For instance, the synthesis of IPS from Inosine 5'-monophosphate (IMP) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), catalyzed by a putative IMP sulfotransferase, could be monitored by measuring the decrease in PAPS concentration. This can be achieved by coupling the reaction to an enzyme that utilizes PAPS and releases a detectable molecule.

Alternatively, high-performance liquid chromatography (HPLC) based assays offer direct measurement of IPS synthesis or degradation. In these assays, the enzymatic reaction is stopped at specific time points, and the reaction mixture is analyzed by HPLC to separate and quantify the substrate and product. This method provides high specificity and allows for the simultaneous detection of multiple reaction components.

For the degradation of IPS, assays would focus on the activity of specific phosphosulfatases or nucleotidases. The release of inorganic sulfate (B86663) or phosphate (B84403) can be measured using colorimetric assays. For example, the Malachite Green assay is a sensitive method for detecting inorganic phosphate released from the hydrolysis of IPS.

Table 1: Methodologies for Enzymatic Assays of this compound Metabolism

| Assay Type | Principle | Analyte Measured | Detection Method | Advantages | Disadvantages |

| Coupled Spectrophotometric Assay | The reaction of interest is linked to a second enzymatic reaction that produces a change in absorbance or fluorescence. | Product of the coupling enzyme (e.g., NADH, a chromophore) | Spectrophotometry or Fluorometry | High-throughput, real-time monitoring | Indirect measurement, potential for interference from other enzymes or compounds |

| HPLC-Based Assay | Separation and quantification of substrates and products by high-performance liquid chromatography. | This compound, IMP, PAPS | UV absorbance or Mass Spectrometry | High specificity and accuracy, direct measurement | Lower throughput, requires specialized equipment |

| Colorimetric Assay | Measurement of a colored product formed by a chemical reaction with a product of the enzymatic reaction. | Inorganic phosphate or sulfate | Spectrophotometry | Simple, cost-effective | Lower sensitivity, potential for background interference |

Isotopic Labeling and Tracing Techniques for Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules and quantify the flux through metabolic pathways. nih.govcreative-proteomics.comcore.ac.uk In the context of this compound, stable isotopes such as ¹³C, ¹⁵N, and ³⁴S can be incorporated into precursor molecules to follow their conversion into IPS and subsequent metabolites.

Metabolic flux analysis (MFA) using isotopic tracers provides a quantitative understanding of the rates of metabolic reactions within a cell or organism. creative-proteomics.comnih.gov For IPS studies, cells or tissues can be supplied with isotopically labeled precursors, such as [¹³C]-inosine or [³⁴S]-sulfate. After a period of incubation, metabolites are extracted and their isotopic enrichment is analyzed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govarxiv.org

The pattern and extent of isotope incorporation into IPS and its downstream products reveal the active pathways of its synthesis and degradation. This approach can help to identify the primary sources of the inosine and sulfate moieties of IPS and to quantify the relative contributions of different pathways to its metabolism under various physiological or pathological conditions.

Table 2: Isotopic Labeling Strategies for this compound Metabolic Flux Analysis

| Isotope | Labeled Precursor | Metabolic Pathway Traced | Analytical Technique | Information Obtained |

| ¹³C | [U-¹³C]-Glucose | Pentose (B10789219) Phosphate Pathway and de novo purine (B94841) synthesis (for the inosine moiety) | GC-MS, LC-MS, NMR | Contribution of glucose to the ribose and purine rings of IPS. |

| ¹⁵N | [¹⁵N]-Glutamine, [¹⁵N]-Glycine | De novo and salvage pathways of purine nucleotide synthesis (for the inosine moiety) | LC-MS, NMR | Nitrogen sources for the purine ring of IPS. |

| ³⁴S | [³⁴S]-Sulfate | Sulfate assimilation and activation pathway (for the phosphosulfate moiety) | LC-MS | The origin of the sulfate group in IPS. |

Mass Spectrometry-Based Approaches for Pathway Intermediates and Enzyme Characterization

Mass spectrometry (MS) is an indispensable tool for the study of this compound due to its high sensitivity and specificity in identifying and quantifying metabolites and proteins. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the targeted analysis of IPS and its related pathway intermediates. This technique allows for the precise quantification of these molecules in complex biological samples. By using stable isotope-labeled internal standards, absolute concentrations of IPS can be determined, which is crucial for understanding its cellular levels and turnover.

In addition to targeted analysis, untargeted metabolomics approaches using high-resolution mass spectrometry can provide a global view of the metabolic changes associated with alterations in IPS metabolism. This can lead to the discovery of novel metabolites and pathways linked to IPS.

Proteomics, another MS-based technology, is used to identify and characterize the enzymes involved in IPS metabolism. frontiersin.org Techniques such as affinity purification-mass spectrometry (AP-MS) can be employed to identify proteins that interact with and potentially metabolize IPS. Furthermore, quantitative proteomics can be used to assess changes in the expression levels of these enzymes in response to different stimuli or in disease states.

Table 3: Mass Spectrometry Approaches in this compound Research

| MS Technique | Application | Sample Type | Key Findings |

| LC-MS/MS (Targeted) | Quantification of this compound and its precursors/products. | Cell extracts, tissues, biofluids | Absolute concentrations, metabolic turnover rates. |

| High-Resolution MS (Untargeted Metabolomics) | Global profiling of metabolites to identify pathways affected by IPS. | Cell extracts, tissues, biofluids | Discovery of novel metabolic pathways and biomarkers related to IPS. |

| Affinity Purification-MS (AP-MS) | Identification of proteins that bind to or interact with IPS. | Cell lysates | Identification of candidate enzymes for IPS synthesis and degradation. |

| Quantitative Proteomics (e.g., SILAC, TMT) | Measurement of changes in protein expression in IPS-related pathways. | Cell lysates, tissues | Elucidation of regulatory mechanisms controlling IPS metabolism. |

Computational Biology and Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Computational biology provides powerful in silico tools to investigate the interactions between this compound and the enzymes that metabolize it. Molecular docking and molecular dynamics (MD) simulations are key techniques used to predict and analyze these interactions at an atomic level. nih.govnih.gov

Molecular docking can be used to predict the binding mode of IPS within the active site of a putative enzyme. This can help to identify key amino acid residues involved in substrate recognition and catalysis. These predictions can then be validated experimentally through site-directed mutagenesis.

Molecular dynamics simulations provide a dynamic view of the enzyme-substrate complex, allowing researchers to study the conformational changes that occur during the binding process and the catalytic reaction. nih.govnih.govplos.org These simulations can also be used to calculate the binding free energy, providing a quantitative measure of the affinity between the enzyme and its substrate. This information is valuable for understanding the specificity of the enzymes involved in IPS metabolism and for the rational design of inhibitors.

Table 4: Computational Approaches for Studying this compound-Enzyme Interactions

| Computational Method | Purpose | Input Data | Output Information |

| Homology Modeling | To generate a 3D structure of an enzyme when no experimental structure is available. | Amino acid sequence of the target enzyme, 3D structure of a related protein. | Predicted 3D structure of the enzyme. |

| Molecular Docking | To predict the preferred binding orientation of IPS within the enzyme's active site. | 3D structures of the enzyme and IPS. | Putative binding poses, scoring functions to rank poses. |

| Molecular Dynamics (MD) Simulations | To simulate the time-dependent behavior of the enzyme-IPS complex. | 3D structure of the enzyme-IPS complex. | Conformational changes, interaction energies, binding free energies. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | To model the enzymatic reaction mechanism at a quantum mechanical level. | 3D structure of the enzyme active site with IPS. | Reaction pathways, transition states, activation energies. |

Application of Omics Technologies (Metabolomics, Proteomics) for Pathway Elucidation

Omics technologies offer a systems-level approach to unraveling the complexities of this compound metabolism. frontiersin.orgnih.govnih.gov By integrating data from metabolomics and proteomics, a comprehensive picture of the IPS metabolic network can be constructed.

Metabolomics studies, as mentioned earlier, can identify and quantify IPS and a wide range of other metabolites in a biological system. By comparing the metabolomes of cells or tissues under different conditions (e.g., with and without a specific gene knockout), it is possible to identify metabolic perturbations that are associated with changes in IPS levels.

Proteomics provides a global analysis of the proteins present in a biological sample. frontiersin.org By comparing the proteomes of different experimental groups, researchers can identify enzymes that are up- or down-regulated in correlation with IPS metabolism. This can provide clues about the identity of the enzymes involved in its synthesis and degradation.

The integration of metabolomic and proteomic data can reveal strong correlations between the abundance of specific enzymes and the levels of IPS and its related metabolites. This multi-omics approach is a powerful strategy for hypothesis generation and for the comprehensive elucidation of the IPS metabolic pathway and its regulation. semanticscholar.org

Table 5: Omics Technologies for the Elucidation of the this compound Pathway

| Omics Technology | Approach | Data Generated | Contribution to Pathway Elucidation |

| Metabolomics | Untargeted or targeted analysis of metabolites by MS or NMR. | Relative or absolute concentrations of this compound and other metabolites. | Identifies metabolic signatures associated with IPS, discovers novel related metabolites. |

| Proteomics | Global identification and quantification of proteins by MS. | Expression levels of thousands of proteins. | Identifies candidate enzymes for IPS metabolism, reveals regulatory changes in protein expression. |

| Transcriptomics | Measurement of gene expression levels (mRNA) by microarray or RNA-seq. | A comprehensive list of expressed genes and their abundance. | Provides insights into the transcriptional regulation of genes encoding enzymes in the IPS pathway. |

| Multi-omics Integration | Bioinformatic analysis to combine and correlate data from different omics platforms. | Integrated network models of genes, proteins, and metabolites. | Provides a holistic view of the IPS pathway and its connections to other cellular processes. |

Future Directions and Open Questions in Inosine 5 Phosphosulfate Research

Definitive Elucidation of Inosine (B1671953) 5'-phosphosulfate's Biological Functions

The primary and most crucial area for future research is to determine if Inosine 5'-phosphosulfate exists in vivo and, if so, to elucidate its fundamental biological roles. A key open question is whether it serves as a metabolic intermediate, a signaling molecule, or a substrate for specific enzymatic reactions. Initial studies would need to focus on developing methods for its detection and quantification in various biological samples. Should its presence be confirmed, subsequent research could investigate its involvement in purine (B94841) metabolism, cellular energy homeostasis, or RNA processing, given the roles of its constituent parts, inosine and sulfate (B86663).

Identification of Novel Enzymes and Reaction Pathways Involving this compound

A significant gap in knowledge is the entire enzymatic landscape related to this compound. Future research would need to identify the enzymes responsible for its potential synthesis (anabolism) and degradation (catabolism). It is unknown if an "this compound kinase" or a specific sulfurylase exists that could produce this compound. Similarly, the enzymes that might utilize it as a substrate are completely unidentified. Discovering these pathways is a critical step toward understanding its metabolic fate and potential interactions with other biochemical pathways.

Comprehensive Mapping of Regulatory Networks

Assuming this compound has a biological role, a major open question is how its cellular levels are regulated. Future investigations would need to explore the regulatory mechanisms governing its synthesis and degradation. This includes identifying potential feedback inhibition or allosteric activation mechanisms on its associated enzymes. Research could also explore whether the expression of genes encoding these hypothetical enzymes is controlled by specific transcription factors or signaling pathways in response to metabolic cues or cellular stress.

Development of Chemical Probes or Modulators for Research Applications

To study the function of any molecule, specific tools are required. A significant future direction would be the chemical synthesis of this compound and its analogs to serve as research tools. The development of stable, cell-permeable analogs, fluorescent probes, or affinity labels would be essential for tracking its subcellular localization and identifying its binding partners. nih.gov Furthermore, creating specific inhibitors or activators for the enzymes predicted to be involved in its metabolism would allow researchers to modulate its cellular concentrations and observe the resulting physiological effects. nih.gov

Exploration of this compound's Role in Cellular Adaptations and Responses

The roles of related molecules like inosine and adenosine (B11128) in cellular stress and adaptation are well-documented. researchgate.net A compelling future question is whether this compound plays a part in how cells respond to stressors such as hypoxia, nutrient deprivation, or oxidative stress. oup.com Research could investigate if its concentration changes under these conditions and whether it contributes to adaptive responses, such as altering gene expression, modulating immune cell function, or providing an alternative energy source. biorxiv.orgresearchgate.net

Q & A

Q. What is the role of adenosine 5'-phosphosulfate (APS) in sulfur assimilation pathways?

APS is a key intermediate in sulfate assimilation, acting as a substrate for two critical enzymes:

- APS reductase (APR) : Reduces APS to sulfite in organisms like Mycobacterium tuberculosis (Mtb) and plants, enabling sulfur incorporation into cysteine, methionine, and redox buffers like mycothiol .

- APS kinase (APSK) : Phosphorylates APS to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfation coenzyme in sulfotransferase reactions .

Methodologically, APS activity can be tracked using spectrophotometric assays with sulfite-selective probes (e.g., Ellman’s reagent) or quantified via HPLC coupled with radiolabeled sulfate .

Q. How does APS reductase (APR) contribute to microbial survival under oxidative stress?

In Mtb, APR (encoded by cysH) is essential for cysteine biosynthesis and defense against reactive oxygen/nitrogen species (ROS/RNS). Disruption of cysH renders Mtb auxotrophic for sulfur-containing amino acids and increases susceptibility to oxidative stress during chronic infection . Researchers can assess APR’s role using gene knockout models complemented with cysteine supplementation or measure sulfite production via continuous spectrophotometric assays .

Advanced Research Questions

Q. What structural features of APS reductase (APR) make it a viable target for anti-tuberculosis drug development?

APR contains a [4Fe-4S] cluster critical for catalytic activity, which is absent in humans, making it a selective therapeutic target. Inhibitors targeting the Fe-S cluster or substrate-binding pocket (e.g., N6-substituted adenosine analogues) have been designed using:

- Solid-phase synthesis : For rapid generation of adenosine derivatives with Fe-S-binding moieties .

- Molecular docking : To optimize inhibitor interactions with the Fe-S cluster and APS-binding site .

Validation includes enzyme inhibition assays and growth studies in Mtb under dormancy-mimicking conditions .

Q. How do redox-switching mechanisms regulate APS kinase (APSK) activity in human PAPS synthase?

Human APS kinase (APSK2) contains redox-regulatory elements (e.g., disulfide bonds) that modulate activity under oxidative conditions. Redox switching disrupts ATP/APS binding, reducing PAPS synthesis. Researchers can study this using:

Q. What experimental approaches resolve contradictions in APS reductase (APR) vs. PAPS reductase activity across species?

Some studies suggest APS and PAPS reductases are distinct enzymes , while others propose functional overlap . To clarify:

- Phylogenetic analysis : Compare APR/PAPS reductase gene distribution (e.g., aprBA genes in sulfur-oxidizing prokaryotes ).

- Enzyme-specific assays : Use differential substrates (APS vs. PAPS) and inhibitors (e.g., Fe-S-targeting compounds) .

- Sequence alignment : Identify conserved domains (e.g., thioredoxin-like motifs in plant APR homologs ).

Q. How do mutations in APS kinase (APSK) affect sulfate metabolism in plants?

In rice (Oryza sativa), C36A/C69A mutations in APSK1 reduce phosphorylation activity by ~50%, impairing PAPS synthesis. Researchers can:

- Express wild-type/mutant APSK1 in E. coli and measure kinetic parameters (Km, Vmax) for ATP/APS .

- Use sulfate starvation assays : Monitor gene expression (qRT-PCR) and thiol metabolites (HPLC) in mutant plants .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.